2-Cyclohexene-1-acetonitrile
Overview
Description
2-Cyclohexene-1-acetonitrile is an organic compound with the molecular formula C8H11N. It is also known by other names such as 1-Cyclohexen-1-ylacetonitrile and cyclohex-1-ene-1-acetonitrile . This compound is characterized by a cyclohexene ring attached to an acetonitrile group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexene-1-acetonitrile can be synthesized through various methods. One common method involves the reaction of cyclohexene with acetonitrile in the presence of a catalyst. Another method includes the reaction of 1-cyclohexene-1-acetonitrile with hydrogen bromide to generate 1-bromocyclohexane acetonitrile, followed by further reactions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexene-1-acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst to convert the nitrile group to an amine.
Substitution: Halogenation reactions can be performed using halogenating agents like hydrogen bromide.
Major Products: The major products formed from these reactions include 2-cyclohexene-1-one, 2-cyclohexene-1-ol, and various substituted derivatives .
Scientific Research Applications
2-Cyclohexene-1-acetonitrile has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is employed in the production of fine chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-acetonitrile involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound can form radicals that react with oxygen to produce oxygenated products. The presence of catalysts can enhance the efficiency of these reactions by stabilizing intermediates and lowering activation energies .
Comparison with Similar Compounds
Cyclohexene: A similar compound with a cyclohexene ring but without the acetonitrile group.
Cyclohexanone: Contains a ketone group instead of a nitrile group.
Cyclohexanol: Contains a hydroxyl group instead of a nitrile group
Uniqueness: 2-Cyclohexene-1-acetonitrile is unique due to the presence of both a cyclohexene ring and an acetonitrile group, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-cyclohex-2-en-1-ylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h2,4,8H,1,3,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKHEISRUCOCDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287159 | |
Record name | 2-Cyclohexene-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82700-05-8 | |
Record name | NSC49357 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyclohexene-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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